![molecular formula C18H19N5 B14367237 4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine) CAS No. 91920-82-0](/img/structure/B14367237.png)
4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine) is a complex organic compound that features a pyridine ring linked to two benzene-1,3-diamine groups through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine) typically involves the condensation of pyridine-3-carbaldehyde with benzene-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate the formation of the methylene bridge .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
4,4’-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
科学研究应用
4,4’-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
作用机制
The mechanism of action of 4,4’-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
相似化合物的比较
Similar Compounds
4-Methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine: Known for its use as a kinase inhibitor in cancer therapy.
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Uniqueness
4,4’-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine) is unique due to its specific structural configuration, which allows it to interact with a different set of molecular targets compared to similar compounds. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and developing novel materials .
属性
CAS 编号 |
91920-82-0 |
|---|---|
分子式 |
C18H19N5 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
4-[(2,4-diaminophenyl)-pyridin-3-ylmethyl]benzene-1,3-diamine |
InChI |
InChI=1S/C18H19N5/c19-12-3-5-14(16(21)8-12)18(11-2-1-7-23-10-11)15-6-4-13(20)9-17(15)22/h1-10,18H,19-22H2 |
InChI 键 |
LHYLNQWZSZOLRM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C(C2=C(C=C(C=C2)N)N)C3=C(C=C(C=C3)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


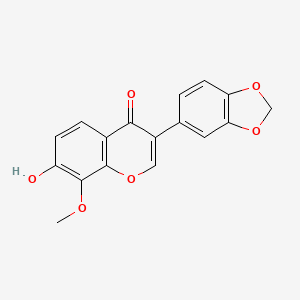
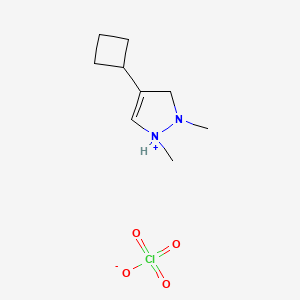
![9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine](/img/structure/B14367184.png)
![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)
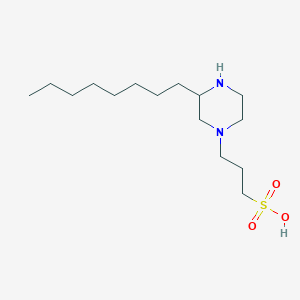

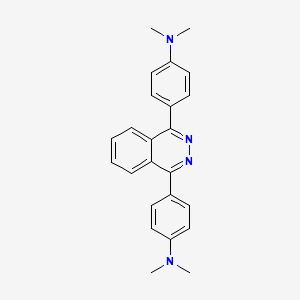
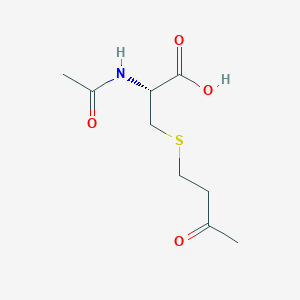
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14367231.png)
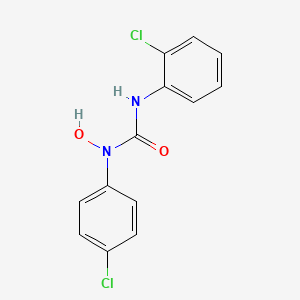
![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)
